molecular formula C11H24Cl2N2O B2445903 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride CAS No. 1286273-98-0

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride

Cat. No.: B2445903
CAS No.: 1286273-98-0
M. Wt: 271.23
InChI Key: UYOHPAYUAQDVPJ-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with an amino group and a dimethylbutanone moiety. Its applications span across chemistry, biology, medicine, and industry, making it a compound of significant interest.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-11(2,3)10(14)8-13-6-4-9(12)5-7-13;;/h9H,4-8,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOHPAYUAQDVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride involves several steps, typically starting with the preparation of the piperidine ring. One common synthetic route includes the reaction of 4-aminopiperidine with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or nickel to enhance the yield and selectivity of the desired product . Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases or proteases, leading to altered signaling pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride can be compared with other piperidine derivatives, such as:

These comparisons highlight the unique structural features and enhanced activities of this compound, making it a valuable compound for various scientific applications.

Biological Activity

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.

Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H20_{20}Cl2_2N2_2O
  • Molecular Weight : 271.22706 g/mol
  • CAS Number : 1286273-98-0

Physical Properties

The dihydrochloride form enhances its solubility in water, which is crucial for biological assays.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against the Hepatitis C Virus (HCV). A high-throughput screening identified derivatives of the 4-aminopiperidine scaffold, including this compound, as potent inhibitors of HCV replication. The mechanism involves interference with the viral assembly and release stages rather than direct inhibition of viral replication .

Key Findings :

  • Efficacy : Demonstrated synergy with established antiviral agents such as Telaprevir and Daclatasvir.
  • Mechanism : Inhibits assembly and release of infectious HCV particles.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related piperidine derivatives have shown their ability to induce apoptosis and modulate multi-drug resistance in cancer cells .

Case Studies :

  • Cytotoxicity Assays : In vitro tests reveal that this compound has selective toxicity towards tumor cells compared to normal cells.
  • Mechanism of Action : Induces oxidative stress leading to apoptosis through caspase activation pathways.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable ADME characteristics with low toxicity profiles in animal models .

ParameterValue
BioavailabilityHigh
Half-lifeModerate
ToxicityLow in animal studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring can enhance biological activity while reducing toxicity. The presence of specific functional groups appears critical for maintaining antiviral efficacy while optimizing pharmacological properties .

Future Directions

Further research is warranted to explore:

  • Combination Therapies : Investigating the compound's potential in combination with other therapeutic agents.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Mechanistic Studies : Detailed mechanistic studies to elucidate pathways involved in its biological activity.

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